
5-(Bromomethyl)-2-methyl-1,3-thiazole
Overview
Description
5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group at position 5 and a methyl group at position 2. Its molecular formula is C₅H₆BrNS, and it is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromomethyl group serves as a reactive site for further functionalization, enabling nucleophilic substitutions or coupling reactions .
Biological Activity
5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing information from various studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 192.08 g/mol. Its structure features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, with a bromomethyl group at the fifth position and a methyl group at the second position. This specific substitution pattern may enhance its reactivity and biological activity compared to other thiazoles lacking such substituents.
Biological Activity Studies
While specific studies on this compound are scarce, related compounds have been evaluated for their biological activities. Below is a summary of findings from research on thiazole-based compounds:
Compound | Activity | Reference |
---|---|---|
4-Bromo-2-methylthiazole | Anticancer (Topoisomerase IB inhibition) | |
5-Methylthiazole | Antimicrobial | |
2-Amino-4-thiazole derivatives | Anticonvulsant |
These compounds demonstrate the potential biological activities associated with thiazole derivatives, suggesting that this compound may also possess similar properties.
Case Studies and Related Research
- Antimicrobial Activity : A study investigating various thiazole derivatives found that modifications at different positions significantly affected their antimicrobial potency. The structural features that enhance interaction with microbial targets were identified as key determinants of efficacy .
- Anticancer Potential : Research on thiazole-based stilbene analogs showed promising results in inhibiting DNA topoisomerase IB, which is crucial for cancer cell proliferation. The study highlighted the importance of structural diversity in enhancing anticancer activity .
- Electrophilic Properties : Recent investigations into thiazoles with electrophilic groups have revealed their ability to induce ferroptosis in cancer cells, a form of regulated cell death. This suggests that similar mechanisms could be explored in the context of this compound .
Q & A
Q. Basic: How is 5-(Bromomethyl)-2-methyl-1,3-thiazole utilized as a building block in nucleophilic substitution reactions?
Answer:
The bromomethyl group at the 5-position of the thiazole ring enables nucleophilic substitution (SN2) reactions, making it a versatile intermediate. Common applications include:
- Pharmaceutical synthesis : React with amines, thiols, or alcohols to introduce functional groups (e.g., in antibacterial agents) .
- Cross-coupling reactions : Use in Suzuki-Miyaura couplings with arylboronic acids for biaryl thiazole derivatives .
Methodological Insight :
- Optimize reaction conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hrs) to enhance yield.
- Monitor reactivity differences compared to chloro- or iodoethyl analogs (e.g., bromo derivatives show intermediate reactivity) .
Q. Basic: What methods are effective for synthesizing this compound?
Answer:
Key synthesis routes include:
- Halogenation of methylthiazoles : React 2-methyl-1,3-thiazole with N-bromosuccinimide (NBS) under radical initiation .
- Cyclization of thioureas : Use bromine-mediated cyclization of N-allyl thioureas to form the thiazole core .
Methodological Insight :
- Purification : Column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol yields >90% purity .
- Safety : Handle bromine and NBS with inert atmosphere due to toxicity .
Q. Advanced: How do substituents on the thiazole ring influence reactivity and regioselectivity in further functionalization?
Answer:
Substituents alter electronic and steric effects:
Methodological Insight :
- Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and reaction sites .
- Adjust solvent polarity (e.g., DMSO for electron-deficient substrates) .
Q. Advanced: How can researchers resolve contradictions in reported cyclization yields using this compound?
Answer:
Discrepancies arise from:
- Catalyst choice : Pd(PPh₃)₄ vs. CuI alters coupling efficiency (e.g., 70% vs. 45% yield) .
- Temperature sensitivity : Cyclization above 100°C promotes side reactions (e.g., dehalogenation) .
Methodological Insight :
- Conduct kinetic studies (e.g., in situ NMR) to identify intermediates.
- Compare HPLC traces of reaction mixtures under varying conditions .
Q. Advanced: What strategies are recommended for evaluating the bioactivity of derivatives synthesized from this compound?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes) .
- In vitro assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative strains .
Methodological Insight :
Q. Advanced: How does the stability of this compound vary under different storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 120°C; store at 2–8°C under argon .
- Hydrolytic sensitivity : Susceptible to moisture; use anhydrous solvents (e.g., THF over ethanol) .
Methodological Insight :
- Monitor degradation via TLC or GC-MS after accelerated aging tests (40°C/75% RH for 14 days) .
Comparison with Similar Compounds
Structural Analogues
2-(Bromomethyl)-1,3-thiazole
- Molecular Formula : C₄H₄BrNS.
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole
- Structure : Bromomethyl at position 5; methyl replaced by phenyl groups at positions 2 and 3.
- Molecular Formula : C₁₆H₁₂BrNS.
- Key Differences : Bulky phenyl groups increase molecular weight (330.24 g/mol) and hydrophobicity, reducing solubility in polar solvents. Melting point: 112°C .
5-(2-Bromoethyl)-4-methyl-1,3-thiazole
- Structure : Bromoethyl (CH₂CH₂Br) at position 5; methyl at position 4.
- Molecular Formula : C₆H₈BrNS.
- Molecular weight: 206.11 g/mol .
4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole
- Structure : Bromothiophene moiety at position 4; methyl at position 2.
- Molecular Formula : C₈H₅BrN₂S₂.
- Key Differences : The fused thiophene ring enhances π-conjugation, useful in materials science. Synthesized via Hantzsch thiazole formation .
Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity |
---|---|---|---|---|
5-(Bromomethyl)-2-methyl-1,3-thiazole | 178.05 | Not reported | Moderate in DMSO | High (SN2 at bromomethyl group) |
2-(Bromomethyl)-1,3-thiazole | 178.05 | Not reported | High in DCM | Moderate |
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | 330.24 | 112 | Low in water | Low (steric hindrance) |
Key Insight : Phenyl substitutions (e.g., in 2,4-diphenyl derivative) drastically reduce solubility in aqueous media but improve thermal stability .
Preparation Methods
Thiazole Ring Formation
The core 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones and thioureas or thioacetamide derivatives. This method is well-documented and provides a reliable route to 2-methylthiazole derivatives.
Typical Reaction:
Reaction of α-haloketones (e.g., 2-bromo-1-phenylethan-1-one) with thioacetamide in polar aprotic solvents such as dimethylformamide (DMF) at room temperature leads to the formation of 2-methylthiazole intermediates.Example:
In the synthesis of substituted thiazoles, 2-bromo-1-(4-halophenyl)ethan-1-ones react with thioacetamide to yield 4-(4-halophenyl)-2-methylthiazoles, which are precursors for further functionalization.
Introduction of the Bromomethyl Group at the 5-Position
The bromomethyl substituent at the 5-position of the thiazole ring is typically introduced via bromination of a methyl group attached to the heterocycle.
Bromination Reagents:
N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of the methyl group to bromomethyl, often carried out in the presence of radical initiators such as azobisisobutyronitrile (AIBN).Reaction Conditions:
Bromination is conducted under controlled temperatures, usually between 0°C and 25°C, in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Radical initiation facilitates the substitution without affecting the thiazole ring integrity.Mechanism:
The reaction proceeds via radical substitution at the benzylic methyl position, converting –CH3 to –CH2Br.Notes on Selectivity:
Electrophilic bromination at the 5-position of the thiazole ring can also occur, but conditions are optimized to favor bromomethylation over ring bromination. For example, sequential bromination steps have been reported where the 5-position ring bromination occurs first, followed by benzylic bromination.
Synthetic Route Summary and Reaction Scheme
Step | Reaction Type | Reagents & Conditions | Outcome |
---|---|---|---|
1 | Thiazole ring cyclization | α-haloketone + thioacetamide in DMF, RT | Formation of 2-methylthiazole intermediate |
2 | Electrophilic bromination | NBS, AIBN, DCM or THF, 0–25°C | Introduction of bromomethyl group at 5-position |
3 | Purification | Crystallization or chromatography | Isolation of pure 5-(bromomethyl)-2-methyl-1,3-thiazole |
Alternative and Advanced Methods
Arbuzov Reaction Considerations:
In some synthetic sequences involving phosphonate intermediates, the bromine at the 5-position may be reduced during the Arbuzov reaction using triethyl phosphite. This side reaction must be controlled by adjusting reaction time, temperature, and reagent stoichiometry.Protecting Group Strategies:
To minimize side reactions such as elimination or oxidation of the bromomethyl group, protecting groups on the thiazole nitrogen (e.g., Boc groups) may be employed during functionalization steps.Industrial Scale Considerations:
Industrial synthesis optimizes these steps for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to enhance scalability and cost-effectiveness.
Summary Table of Preparation Methods
Preparation Aspect | Details |
---|---|
Thiazole Ring Formation | Cyclization of α-haloketones with thioacetamide in DMF at room temperature |
Bromomethyl Introduction | Radical bromination using NBS and AIBN in DCM or THF at 0–25°C |
Side Reactions | Possible ring bromination, elimination, or oxidation; controlled by reaction conditions |
Purification | Crystallization or chromatographic methods |
Stability | Sensitive to hydrolysis; store under inert atmosphere at low temperature |
Characterization Techniques | ^1H/^13C NMR, IR spectroscopy, elemental analysis |
Properties
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAATBPJLXWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716923 | |
Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838892-95-8 | |
Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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